![molecular formula C16H25N3O4S B5649384 N-{(3S*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5649384.png)
N-{(3S*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including methanesulfonamide compounds, often involves complex reactions to introduce specific functional groups that define their chemical behavior. For instance, the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide via Sonogashira cross-coupling represents a method that could be adapted for synthesizing compounds with similar structural motifs (Durgadas, Mukkanti, & Pal, 2012).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide compounds reveals their conformation and the impact of substituents on their overall geometry. For example, the analysis of different sulfonamide derivatives highlights how torsion angles and substituent groups influence molecular conformations (Jacobs, Chan, & O'Connor, 2013). These structural insights are crucial for understanding the physical and chemical properties of such compounds.
Chemical Reactions and Properties
The chemical reactions and properties of sulfonamides can vary significantly with changes in their structure. For example, the rearrangement of threonine and serine-based sulfonamides under specific conditions highlights the chemical reactivity of these compounds and the potential for unexpected outcomes (Králová et al., 2019).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are essential for their practical applications. Studies like the one on N-(3,4-Dichlorophenyl)methanesulfonamide provide valuable data on these aspects, contributing to our understanding of how structural features affect physical properties (Gowda, Foro, & Fuess, 2007).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds are influenced by their molecular structure, affecting their reactivity, stability, and interactions with other molecules. For instance, the study on the development of chemoselective N-acylation reagents provides insights into the chemical behavior of sulfonamide compounds under different conditions (Kondo, Sekimoto, Nakao, & Murakami, 2000).
properties
IUPAC Name |
N-[(3S,4R)-1-(2-ethoxypyridine-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-5-23-15-12(7-6-8-17-15)16(20)19-9-13(11(2)3)14(10-19)18-24(4,21)22/h6-8,11,13-14,18H,5,9-10H2,1-4H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJKPWLSVAIOPV-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=N1)C(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3S*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide |
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